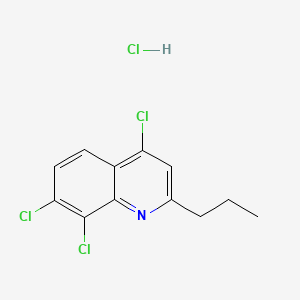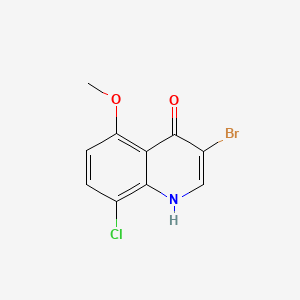![molecular formula C8H7ClN2O B598498 2-Chloro-6-methoxypyrazolo[1,5-a]pyridine CAS No. 1204298-73-6](/img/new.no-structure.jpg)
2-Chloro-6-methoxypyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a pyrazolo[1,5-a]pyridine core structure with a chlorine atom at the 2-position and a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxypyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-carboxaldehyde with hydrazine hydrate to form the pyrazole ring, followed by methoxylation at the 6-position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxypyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, with conditions such as elevated temperatures and the presence of a base.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Scientific Research Applications
2-Chloro-6-methoxypyrazolo[1,5-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position and type of substituents.
Pyrazolo[3,4-b]pyridines: These compounds have a different arrangement of the pyrazole and pyridine rings but exhibit similar chemical properties.
Pyrazolo[1,5-a]pyrimidines: These compounds have an additional nitrogen atom in the ring structure, leading to different reactivity and applications.
Uniqueness
2-Chloro-6-methoxypyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
1204298-73-6 |
|---|---|
Molecular Formula |
C8H7ClN2O |
Molecular Weight |
182.61 g/mol |
IUPAC Name |
2-chloro-6-methoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-3-2-6-4-8(9)10-11(6)5-7/h2-5H,1H3 |
InChI Key |
KSRGXVIMZAKFCA-UHFFFAOYSA-N |
SMILES |
COC1=CN2C(=CC(=N2)Cl)C=C1 |
Canonical SMILES |
COC1=CN2C(=CC(=N2)Cl)C=C1 |
Synonyms |
2-Chloro-6-methoxypyrazolo[1,5-a]pyridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B598416.png)
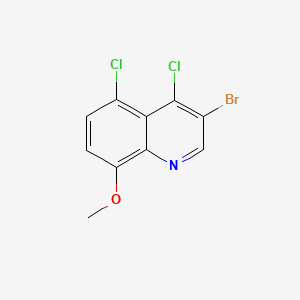
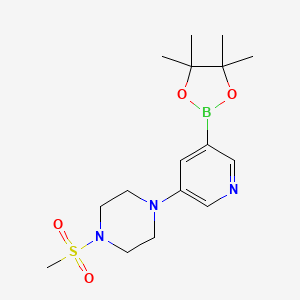
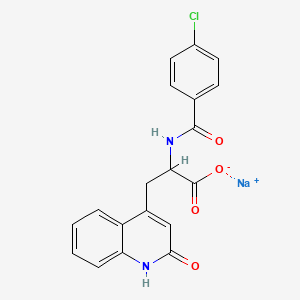
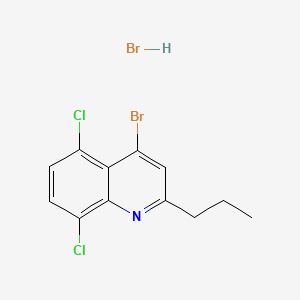
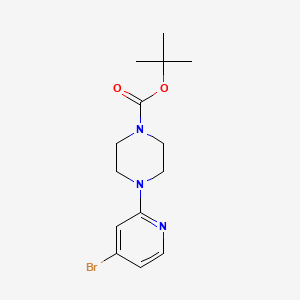
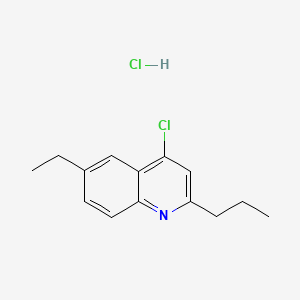
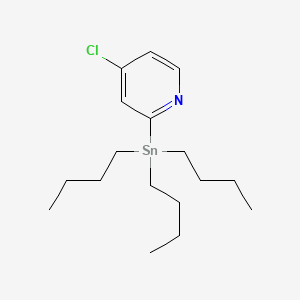
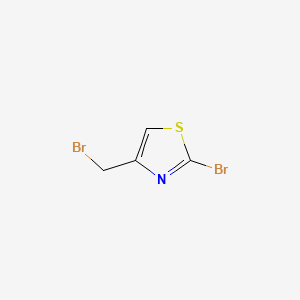
![6-chloroisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B598433.png)
